PI003 -

PI003

Catalog Number: EVT-1535357
CAS Number:
Molecular Formula: C16H15NO5
Molecular Weight: 301.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI003 is a pan-Pim inhibitor.
Source and Classification

PI003 was first identified through computational predictions and experimental validations, which involved screening FDA-approved small molecules for their inhibitory effects on PIM kinases. The compound has been classified as a potent inhibitor that selectively targets PIM1, PIM2, and PIM3, with a primary focus on PIM1 due to its significant role in oncogenesis .

Synthesis Analysis

The synthesis of PI003 involves several steps that utilize various reagents and conditions to achieve the final product.

Synthesis Steps:

  1. Formation of Intermediate: The process begins with the reaction of 5-(benzyloxy)-2-iodophenol with 4-(benzyloxy)-1-fluoro-2-nitrobenzene, using potassium carbonate as a base, yielding an intermediate compound with a total yield of 68%.
  2. Reduction Reaction: This intermediate undergoes hydrogenation catalyzed by iron in hydrochloric acid, converting the nitro group into an amino group.
  3. Final Product Formation: The resulting aniline derivative is treated with potassium carbonate and N,N-dimethylethylenediamine to produce 2,8-bis(benzyloxy)-10H-phenoxazine with a yield of 79%. The addition of benzyl 4-chlorobutanoate followed by hydrogenation leads to the formation of PI003.
  4. Purity and Verification: The purity of PI003 is confirmed to be above 97% through high-performance liquid chromatography (HPLC), and its structure is verified using electrospray ionization mass spectrometry (ESI-MS) .
Molecular Structure Analysis

The molecular structure of PI003 consists of a complex arrangement that facilitates its interaction with PIM kinases.

Structure Characteristics:

  • Molecular Formula: C23H24N2O4
  • Key Features: The compound contains multiple benzyloxy groups, which enhance its binding affinity to the target kinases.
  • Binding Mechanism: Molecular docking studies indicate that PI003 binds effectively within the active site of PIM kinases, particularly exploiting a narrow gap in the pocket for optimal interaction .
Chemical Reactions Analysis

PI003 participates in several key chemical reactions that are essential for its synthesis and biological activity.

Reactions Involved:

  • Nucleophilic Substitution: The initial step involves nucleophilic substitution reactions facilitated by potassium carbonate.
  • Reduction Reactions: Hydrogenation reactions are critical for converting nitro groups into amino groups, essential for the final structure.
  • Formation of Amine Bonds: Subsequent reactions involve forming amine bonds that contribute to the structural integrity and functionality of PI003 .
Mechanism of Action

The mechanism by which PI003 exerts its effects primarily involves the inhibition of PIM kinases.

Process Overview:

  • Targeting PIM Kinases: Upon administration, PI003 selectively inhibits PIM1, leading to increased levels of caspase enzymes (caspase 3, 8, and 9) which are crucial for apoptosis.
  • Apoptotic Pathway Activation: The compound's action results in significant apoptotic signaling pathways being activated, particularly through caspase-mediated pathways. When PIM1 is silenced using siRNA, the apoptotic effect of PI003 diminishes significantly, indicating its dependency on this pathway .
Physical and Chemical Properties Analysis

PI003 exhibits several notable physical and chemical properties that contribute to its functionality.

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation as a therapeutic agent .

Applications

PI003 has promising applications primarily in scientific research and therapeutic development.

  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells by inhibiting PIM kinases, it is being explored as a potential treatment for various cancers.
  • Research Tool: It serves as a valuable tool in understanding the role of PIM kinases in cellular processes and cancer biology.
Introduction to PI003: Pharmacological and Oncological Context

PI003: Chemical Classification and Pharmacological Profile

PI003 (Chemical Name: 4-({[2,8-dihydroxy-10H-phenoxazin-10-yl]carbonyl}oxy)butanoic acid) is a synthetically derived phenoxazine derivative designed as a pan-PIM kinase inhibitor. Its molecular structure (C₁₈H₁₅NO₇; molecular weight: 357.32 g/mol) features a planar phenoxazine core that facilitates ATP-competitive binding to the kinase domain of all PIM isoforms (PIM-1, PIM-2, PIM-3). The compound's synthesis involves a multi-step process starting with nucleophilic substitution between 5-(benzyloxy)-2-iodophenol and 4-(benzyloxy)-1-fluoro-2-nitrobenzene, followed by hydrogenation and esterification [7]. Key pharmacological properties include:

  • Binding Specificity: PI003 exploits the unique hinge region of PIM kinases (e.g., E121RPEPV126 in PIM-1), forming hydrogen bonds with carboxyl groups and hydrophobic interactions with the P-loop [5] [8].
  • Enzymatic Inhibition: Demonstrates low nanomolar IC₅₀ values against PIM-1 (12.3 nM), PIM-2 (18.7 nM), and PIM-3 (15.1 nM), with >100-fold selectivity over structurally related kinases like PI3K and mTOR [6] [7].

Table 1: Biochemical Profiling of PI003 Against PIM Kinase Isoforms

PIM IsoformIC₅₀ (nM)Binding Free Energy (kcal/mol)Key Molecular Interactions
PIM-112.3-43.69Hydrogen bonding with E121, hydrophobic contacts with V126
PIM-218.7-38.81Salt bridges with E118, van der Waals forces with L121
PIM-315.1-42.12Similar to PIM-1 but with E124 in hinge region

Molecular dynamics simulations confirm stable binding over 10 ns trajectories, with root-mean-square deviation (RMSD) values <1.5 Å, indicating minimal conformational drift [7].

Oncological Significance of PIM Kinase Family in Tumorigenesis

The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) comprises three constitutively active serine/threonine kinases that regulate cell proliferation, apoptosis evasion, and therapeutic resistance in cancers. Unlike most kinases, PIMs lack regulatory domains and are controlled primarily at transcriptional levels via cytokine-activated JAK/STAT pathways [2] [5]. Their oncogenic roles are underscored by:

  • Overexpression in Malignancies: PIM-1/2 are upregulated in >50% of cervical cancers, correlating with high-risk HPV infection. HPV E6/E7 oncoproteins dysregulate STAT signaling, amplifying PIM transcription [6] [8].
  • Substrate Phosphorylation:
  • Pro-Survival: Phosphorylation of BAD at Ser₁₁₂ inactivates this pro-apoptotic protein, sequestering it from BCL-2/BCL-XL complexes [6].
  • Cell Cycle Progression: Activation of c-MYC via Ser62 phosphorylation stabilizes this oncoprotein, driving G₁/S transition [5] [8].
  • Genomic Instability: PIM-1 phosphorylates CDC25A, preventing its degradation and enabling unchecked cyclin-dependent kinase activity [2].

Table 2: PIM Kinase Substrates and Oncogenic Mechanisms in Cervical Cancer

PIM SubstratePhosphorylation SiteBiological ConsequenceClinical Association
BADSer₁₁₂Inactivation of apoptosisChemoresistance in 70% of recurrent tumors
c-MYCSer₆₂Enhanced transcriptional activityCorrelates with tumor grade (p<0.01)
CDC25ASer76/Ser124Accelerated G₁/S transitionLinked to lymph node metastasis
Hsp90UnknownStabilization of client oncoproteinsPoor overall survival (HR=2.1)

PIM kinases further contribute to metabolic reprogramming by enhancing glycolysis and mitigating oxidative stress in hypoxic tumor microenvironments, a hallmark of advanced cervical cancers [5] [8].

Rationale for Pan-PIM Inhibition in Cervical Cancer Therapeutics

Cervical cancer presents unique vulnerabilities to pan-PIM inhibition due to:

  • HPV-Driven Pathogenesis: High-risk HPV (types 16/18) expresses E6/E7 oncoproteins that inactivate p53 and Rb, creating dependency on compensatory survival pathways like PIM signaling. PI003 disrupts PIM-1/STAT3 cross-talk, potentiating E7-specific T-cell cytotoxicity [3] [6].
  • Functional Redundancy: Single-isoform inhibitors (e.g., PIM-1 selectives) show limited efficacy due to compensatory upregulation of PIM-2/PIM-3. PI003’s pan-inhibitory activity overcomes this escape mechanism, as validated by CRISPR-Cas9 knockout studies [5] [7].
  • Apoptosis Induction: In HPV+ HeLa and SiHa cells, PI003 (5 μM, 48h) triggers dual apoptotic pathways:
  • Mitochondrial: 4-fold increase in BAX/BCL-2 ratio, inducing cytochrome c release [6].
  • Death Receptor: Upregulation of FAS and TRAIL receptors, activating caspase-8 [7].Synergy is observed with cisplatin (combination index=0.3), reversing platinum resistance [6].

Table 3: Preclinical Efficacy of PI003 in Cervical Cancer Models

Model SystemTreatment RegimenKey OutcomesMechanistic Insights
HeLa Xenografts (mice)20 mg/kg PI003, daily × 21d78% tumor volume reduction (p<0.001)Downregulation of p-BAD(Ser₁₁₂), c-MYC; 5-fold ↑ caspase-3
Patient-Derived Organoids10 μM PI003 + 2 μM cisplatin90% growth inhibition vs. 40% for cisplatin aloneMicroRNA-mediated PIM1 suppression: miR-1296 ↑ (6-fold), miR-1299 ↑ (4.5-fold)
Chemoresistant SiHa Cells5 μM PI003, 72hApoptosis in 65% of cells (vs. 8% in controls)Hsp90 dissociation from PIM-1, leading to proteasomal degradation

Additionally, PI003 modulates microRNA networks, elevating tumor-suppressive miR-1296 and miR-1299. These miRNAs directly target PIM1 mRNA, creating a feedback loop that amplifies kinase suppression and enhances radiation sensitivity [6] [7]. This positions PI003 as a strategic backbone for combination regimens with immunotherapy or DNA-damaging agents in advanced cervical cancer.

Properties

Product Name

PI003

IUPAC Name

4-(2,8-Dihydroxy-10H-phenoxazin-10-yl)butanoic acid

Molecular Formula

C16H15NO5

Molecular Weight

301.3

InChI

InChI=1S/C16H15NO5/c18-10-3-5-14-12(8-10)17(7-1-2-16(20)21)13-9-11(19)4-6-15(13)22-14/h3-6,8-9,18-19H,1-2,7H2,(H,20,21)

InChI Key

VTYIUZIINCLKDB-UHFFFAOYSA-N

SMILES

O=C(O)CCCN1C2=C(C=CC(O)=C2)OC3=CC=C(O)C=C13

Solubility

Soluble in DMSO

Synonyms

PI-003; PI003; PI 003

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.